molecular formula C16H10N2O4S B5795125 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione CAS No. 328272-65-7

1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione

Cat. No.: B5795125
CAS No.: 328272-65-7
M. Wt: 326.3 g/mol
InChI Key: UUVOLNUFWRKWAI-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione (: See COA

Properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOLNUFWRKWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357958
Record name 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328272-65-7
Record name 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione typically involves the following steps:

Chemical Reactions Analysis

1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione typically involves multi-step reactions starting from pyrrole derivatives. The compound can be synthesized through the reaction of 4-nitrophenyl sulfide with pyrrole-2,5-dione under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione has been investigated for its antiproliferative properties. Studies indicate that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, often outperforming standard chemotherapeutic agents like doxorubicin .

Compound NameCancer TypeIC50 Value (µM)Reference
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dioneHepG-210
Chalcone-based derivativesMCF-712
DoxorubicinMCF-715

Pharmacological Properties

The pharmacological profile of pyrrole derivatives highlights their potential as anti-inflammatory and antimicrobial agents. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

Table 2: Antimicrobial Activity

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dioneStaphylococcus aureus32 µg/mL
Chalcone derivativesEscherichia coli16 µg/mL

Material Science Applications

In addition to biological applications, 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione has potential uses in material sciences. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance the performance and stability of these devices.

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrrole derivatives based on the structure of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione. These compounds were tested against different cancer cell lines using the MTT assay. Results showed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of pyrrole derivatives. The study found that several compounds demonstrated potent activity against multidrug-resistant strains of bacteria. This suggests that these derivatives could serve as a basis for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylphenyl group can modulate the compound’s binding affinity to target proteins, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Electronic Properties

The maleimide core is common to all compared compounds, but substituents dictate their unique properties:

Compound Name Substituents Key Electronic Features
1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione 4-(4-nitrophenyl)sulfanylphenyl Strong electron-withdrawing nitro group enhances electrophilicity of maleimide.
MI-1 (1-(4-Cl-benzil)-3-Cl-4-(CF3-phenylamino)-1H-pyrrole-2,5-dione) Chlorobenzyl, Cl, CF3-phenylamino Mixed electron-withdrawing (Cl, CF₃) and donating (phenylamino) groups modulate DNA intercalation.
4-Maleimidophenol 4-hydroxyphenyl Hydroxyl group enables crosslinking in polymers; less electrophilic than nitro derivatives.
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione 4-fluoro-3-nitrophenyl Fluorine’s inductive effect complements nitro group’s electron withdrawal.
Di-Thio-Bis(N-Phenylmaleimide) Disulfanyl-linked phenyl groups Disulfide bridge introduces redox sensitivity, unlike stable thioether in the target compound.

Key Insight: The nitro group in the target compound likely increases reactivity in Michael additions or covalent binding compared to hydroxyl or amino-substituted analogs.

Biological Activity

1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. This article summarizes the current research findings regarding its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O4_{4}S
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 4338-06-1

The biological activity of 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione is primarily attributed to its ability to interact with specific biological targets, including:

  • Enzymes : The compound may act as an enzyme inhibitor by binding to the active site or altering enzyme conformation.
  • Receptors : It has shown potential in modulating receptor activities, which can lead to various physiological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:

  • In vitro Studies : The compound demonstrated antiproliferative effects on human liver cancer (HepG-2) and breast cancer (MCF-7) cells, outperforming the standard chemotherapy drug doxorubicin in some cases .
Cell Line IC50 (µM) Reference
HepG-21.0 – 1.6
MCF-7<1.0

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression:

  • Tyrosine Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting tyrosine kinases associated with tumor growth, suggesting that 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione could also possess this property .

Study on Antiproliferative Effects

A study involving the synthesis of various pyrrole derivatives found that modifications in side groups significantly influenced their biological activity. The compound was tested using the MTT assay against several cancer types:

  • Results : Compound variants showed varying degrees of efficacy, indicating that structural modifications can enhance or reduce anticancer activity .

Toxicity Assessment

Toxicity studies revealed that while low concentrations of the compound did not induce apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs), higher concentrations exhibited slight toxicity. This suggests a need for careful dosing in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 1-[4-(4-Nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione, and what analytical techniques confirm its purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Nucleophilic substitution between 4-nitrophenyl thiol and a halogenated aryl precursor (e.g., 4-bromophenylpyrrole-2,5-dione) in a polar aprotic solvent (e.g., DMF) under inert conditions .
  • Step 2 : Cyclization or coupling reactions to form the pyrrole-dione core, often catalyzed by Pd-based catalysts or using microwave-assisted methods to enhance efficiency .
  • Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed via HPLC with UV detection (>95% purity threshold) .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity?

The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro (-NO₂) substituent. This enhances electrophilic character at the sulfur atom in the sulfanyl linkage, facilitating nucleophilic attack in substitution reactions. Additionally, the nitro group stabilizes charge-transfer interactions, which are critical in optoelectronic applications .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis, particularly when steric hindrance is a concern?

Steric hindrance from the bulky 4-nitrophenylsulfanylphenyl group can be mitigated by:

  • Solvent selection : Using high-boiling solvents (e.g., toluene or xylene) to improve solubility and reaction kinetics .
  • Temperature modulation : Gradual heating (e.g., reflux at 140°C) to overcome activation barriers without degrading sensitive intermediates .
  • Catalyst design : Employing bulky ligands (e.g., tri-tert-butylphosphine) in Pd-catalyzed steps to enhance selectivity . Statistical design of experiments (DoE) can systematically optimize parameters like molar ratios and reaction times, reducing trial-and-error approaches .

Q. How do computational methods assist in predicting the compound’s reactivity or interactions with biological targets?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict reaction pathways, such as sulfur-centered nucleophilic substitutions . For biological interactions, molecular docking simulations map binding affinities to enzymes (e.g., kinase inhibitors), while molecular dynamics (MD) simulations assess stability in protein pockets. These methods prioritize synthetic targets before experimental validation .

Q. What contradictions exist in reported biological activities of pyrrole-2,5-dione derivatives, and how can they be resolved?

Discrepancies arise from:

  • Substituent effects : Chlorophenyl vs. nitrophenyl groups alter electron density, impacting enzyme inhibition (e.g., higher nitro-group electronegativity enhances kinase binding) .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times affect IC₅₀ values. Standardized protocols (e.g., OECD guidelines) and dose-response meta-analyses reconcile these differences .

Q. What are the challenges in characterizing the compound’s crystal structure, and which techniques are most effective?

Challenges include low crystallinity due to flexible sulfanyl linkages and nitro-group rotational disorder. Solutions:

  • Single-crystal X-ray diffraction (SC-XRD) : Requires slow evaporation from DMSO/EtOH mixtures to grow high-quality crystals.
  • Powder XRD : Pair with solid-state NMR to resolve amorphous regions .

Q. How does the sulfanylphenyl group affect stability under varying pH or oxidative conditions?

The sulfur atom is prone to oxidation, forming sulfoxide or sulfone derivatives. Stability studies in buffered solutions (pH 2–12) show degradation above pH 10, necessitating inert storage (N₂ atmosphere, desiccated). Antioxidants (e.g., BHT) are added to formulations for biological assays .

Methodological Considerations

Q. What experimental designs are critical for studying photophysical properties in optoelectronic applications?

  • UV-Vis spectroscopy : Quantifies molar absorptivity and identifies π→π* transitions influenced by the nitro group.
  • Fluorescence quenching assays : Measure charge-transfer efficiency using TiO₂ or graphene oxide substrates.
  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels for semiconductor compatibility .

Q. How can researchers validate the compound’s role in modulating signal transduction pathways?

  • Western blotting : Assess phosphorylation levels of target kinases (e.g., MAPK) post-treatment.
  • CRISPR/Cas9 knockouts : Confirm target specificity by comparing responses in wild-type vs. gene-edited cell lines .

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